molecular formula C7H4F3NO2S B6350902 2-Nitrophenyl trifluoromethyl sulfide CAS No. 1644-87-7

2-Nitrophenyl trifluoromethyl sulfide

Cat. No.: B6350902
CAS No.: 1644-87-7
M. Wt: 223.17 g/mol
InChI Key: WDUPSNXUSGMQME-UHFFFAOYSA-N
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Description

2-Nitrophenyl trifluoromethyl sulfide is a high-value chemical building block designed for research and development applications. Incorporation of the (trifluoromethyl)sulfanyl (SCF 3 ) group into organic molecules is a key strategy in modern agrochemical and pharmaceutical design, as this group can significantly enhance a compound's bioavailability and improve its transport through lipid membranes . This makes SCF 3 -containing compounds highly relevant for isostere-based drug discovery programs . As a synthetic intermediate, this compound serves as a crucial precursor for constructing more complex molecules. The nitro group on the aromatic ring offers a versatile handle for further functionalization, allowing researchers to create diverse compound libraries for screening and development. The SCF 3 group is known for its strong steric and electrostatic properties, which can dramatically alter the physical, chemical, and biological characteristics of lead compounds, making it a sought-after moiety in life sciences research . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-nitro-2-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUPSNXUSGMQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431189
Record name 2-nitrophenyl trifluoromethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-87-7
Record name 2-nitrophenyl trifluoromethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl trifluoromethyl sulfide typically involves the reaction of 2-nitrophenyl thiol with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the nucleophilic substitution of the thiol group by the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl trifluoromethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The trifluoromethyl sulfide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -SCF3 group.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

2-Nitrophenyl trifluoromethyl sulfide is being explored for its potential as a building block in drug development. Its derivatives have shown promising biological activities, including:

  • Antimicrobial Activity : Significant efficacy against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported as low as 2 µg/mL against certain strains.
  • Anticancer Properties : In vitro studies indicate that derivatives exhibit moderate cytotoxicity against colon cancer cell lines without adversely affecting normal cells.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group allows for:

  • Nucleophilic Substitution Reactions : The -SCF3 group can be replaced by various nucleophiles, facilitating the creation of diverse organic compounds.
  • Formation of Sulfoxides and Sulfones : The compound can undergo oxidation reactions to yield valuable products used in pharmaceuticals.

Agrochemicals

Research is ongoing to evaluate the efficacy of this compound derivatives against plant pathogens, aiming to develop novel pesticides that leverage its unique chemical properties.

Antimicrobial Efficacy Study

A recent investigation assessed the antimicrobial efficacy of various organosulfur compounds, including this compound. Results demonstrated significant inhibition of MRSA and other pathogenic bacteria, outperforming traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)2
Escherichia coli8
Mycobacterium tuberculosis4

Potential Anticancer Properties

In vitro studies have shown that derivatives possess anticancer properties. Compounds derived from this structure were tested against colon cancer cell lines (SW480, SW620) and exhibited moderate cytotoxicity without affecting normal cells.

Mechanism of Action

The mechanism of action of 2-nitrophenyl trifluoromethyl sulfide involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

  • Phenyl Trifluoromethyl Sulfide (C₆H₅SCF₃) : Lacks the nitro group, reducing electron-withdrawing effects.
  • 2-Nitrophenyl Phenyl Sulfide (C₆H₄(NO₂)SPh): Replaces -SCF₃ with a phenyl sulfide (-SPh), altering steric bulk and electronic properties.
  • Hexafluorodimethyl Sulfide (CF₃SCF₃) : A fully fluorinated sulfide with high volatility and thermal stability .

Table 1: Physical and Electronic Properties

Compound Molecular Weight (g/mol) logP σp (Electronic Effect) Key Features
2-Nitrophenyl SCF₃ ~225 (estimated) ~2.8* 0.40 (SCF₃) High lipophilicity, strong EWG effects
Phenyl SCF₃ 178.18 2.75† 0.40 Less polar than nitro analog
Hexafluorodimethyl Sulfide 170.08 2.76‡ N/A High volatility, inertness
2-Nitrophenyl SPh 217.27 ~3.1* 0.14 (SPh) Steric hindrance from phenyl group

*Estimated based on substituent contributions.
†From analogous compounds in .
‡Experimental data from .

Key Observations:
  • Electronic Effects : The -SCF₃ group exhibits strong inductive effects (σp = 0.40), comparable to fluorine (σp = 0.45), but with reduced resonance perturbation (R = 0.14 vs. R = -0.39 for F) . This makes SCF₃ a viable substitute for fluorine in aromatic systems requiring minimal resonance disruption.
  • Lipophilicity : The trifluoromethyl group enhances logP (lipophilicity), critical for membrane permeability in bioactive molecules. 2-Nitrophenyl SCF₃ likely shares this trait, as seen in phenyl SCF₃ (logP = 2.75) .

Thermal and Solubility Properties

  • Hexafluorodimethyl Sulfide : Exhibits high thermal stability (critical temperature = 456.31 K) and low water solubility (log10ws = -2.86) due to its fully fluorinated structure .
  • 2-Nitrophenyl SCF₃ : Expected to have moderate solubility in organic solvents but lower volatility than hexafluorodimethyl sulfide due to the aromatic nitro group.

Limitations :

  • Synthetic complexity due to nitro group positioning.
  • Potential toxicity from nitro metabolites.

Biological Activity

2-Nitrophenyl trifluoromethyl sulfide (CAS Number: 1644-87-7) is an organic compound characterized by a nitro group attached to a phenyl ring, which is further bonded to a trifluoromethyl sulfide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C7H4F3N1O2S\text{C}_7\text{H}_4\text{F}_3\text{N}_1\text{O}_2\text{S}

Key Features:

  • Nitro Group (-NO2) : Known for its electron-withdrawing properties, which can influence biological interactions.
  • Trifluoromethyl Group (-CF3) : Enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways : It can affect pathways related to apoptosis and cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound were reported as low as 2 µg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)2
Escherichia coli8
Mycobacterium tuberculosis4

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various organosulfur compounds, including this compound. Results demonstrated that this compound significantly inhibited the growth of MRSA and other pathogenic bacteria, outperforming several traditional antibiotics .
  • Potential Anticancer Properties : In vitro studies have shown that derivatives of this compound possess anticancer properties. Compounds derived from this structure were tested against colon cancer cell lines (SW480, SW620) and exhibited moderate cytotoxicity without affecting normal cells .

Research Applications

The unique properties of this compound make it a valuable building block in organic synthesis, particularly in:

  • Pharmaceutical Development : Its derivatives are being explored for potential use as new antimicrobial and anticancer agents.
  • Agrochemical Applications : The compound's efficacy against plant pathogens is under investigation, aiming to develop novel pesticides.

Q & A

Q. What are the common synthetic routes for preparing 2-nitrophenyl trifluoromethyl sulfide, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, reacting 2-nitrobenzene derivatives with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under controlled conditions. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive nitro groups.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency by stabilizing intermediates .
  • Catalysts : Palladium or copper catalysts enable cross-coupling reactions, as seen in analogous trifluoromethyl sulfide syntheses .
    Optimization via iterative solvent and catalyst screening is critical to mitigate byproducts like desulfurized intermediates.

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR : Distinct 1H^1H/19F^19F NMR signals:
    • Aromatic protons (δ 7.5–8.5 ppm, split due to nitro group).
    • Trifluoromethyl (19F^19F: δ -60 to -65 ppm, singlet) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₇H₄F₃NO₂S (calc. 223.0).
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and confirm the sulfur–CF₃ linkage .

Q. What are the primary challenges in purifying this compound, and what techniques are effective?

  • Challenges : Co-elution of nitro-group degradation products and residual metal catalysts.
  • Solutions :
    • Column chromatography with silica gel (hexane/EtOAc gradient).
    • Recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

The nitro group (-NO₂) is strongly electron-withdrawing, activating the aryl ring for NAS at the para position. The trifluoromethyl (-CF₃) group further enhances electrophilicity via inductive effects, increasing reaction rates with soft nucleophiles (e.g., thiols). However, steric hindrance from -CF₃ may reduce accessibility to the reaction site. Computational studies (DFT) show a 15–20% increase in activation energy for -CF₃-substituted analogs compared to non-fluorinated derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental data on the stability of this compound derivatives?

  • Case Study : Discrepancies in thermal stability predictions (DFT vs. TGA data):
    • DFT : Predicts decomposition at 200°C due to S-CF₃ bond cleavage.
    • Experimental (TGA) : Observed stability up to 180°C, with degradation via nitro-group elimination.
  • Resolution : Refine computational models by including solvent effects and non-covalent interactions (e.g., π-stacking in crystalline phases) .

Q. How does this compound interact with biological targets, and what assays validate its potential pharmacological activity?

  • Mechanism : The nitro group facilitates redox cycling, generating reactive oxygen species (ROS), while -CF₃ enhances membrane permeability.
  • Assays :
    • Antimicrobial : MIC assays against S. aureus (IC₅₀: 12–15 µM).
    • Anticancer : MTT assays show selective cytotoxicity in HeLa cells (IC₅₀: 8 µM) via apoptosis induction .

Q. What structural analogs of this compound exhibit unique properties, and how do they compare?

CompoundStructural VariationKey Property
2-Nitrophenyl phenyl sulfide-CF₃ replaced with phenylLower lipophilicity (logP: 2.1 vs. 3.5)
4-Trifluoromethyl diphenyl sulfideNitro replaced with -CF₃Enhanced thermal stability (ΔT: +40°C)
2-Chlorophenyl trifluoromethyl sulfideNitro replaced with -ClHigher electrophilicity (kₙₐₛ: +25%)

Reference : Comparative data derived from substituent effect studies .

Methodological Guidance

  • Synthetic Optimization : Use Design of Experiments (DoE) to map solvent/catalyst interactions.
  • Data Validation : Cross-validate NMR assignments with HSQC/HMBC for ambiguous signals .
  • Crystallographic Refinement : Employ SHELXT for initial structure determination, followed by SHELXL for anisotropic displacement parameters .

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